6-bromo-2-(chloromethyl)-1-methyl-1H-1,3-benzodiazole hydrochloride
Overview
Description
6-bromo-2-(chloromethyl)-1-methyl-1H-1,3-benzodiazole hydrochloride is a chemical compound that belongs to the benzodiazole family. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to a diazole ring. This particular compound is characterized by the presence of bromine, chlorine, and methyl groups attached to the benzodiazole core. It is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-(chloromethyl)-1-methyl-1H-1,3-benzodiazole hydrochloride typically involves the following steps:
Chloromethylation: The chloromethyl group is introduced using chloromethyl methyl ether or similar reagents in the presence of a Lewis acid catalyst.
Methylation: The methyl group is added using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination, chloromethylation, and methylation processes. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
6-bromo-2-(chloromethyl)-1-methyl-1H-1,3-benzodiazole hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution Products: Various substituted benzodiazoles depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the benzodiazole ring.
Reduction Products: Dehalogenated benzodiazoles.
Scientific Research Applications
6-bromo-2-(chloromethyl)-1-methyl-1H-1,3-benzodiazole hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-bromo-2-(chloromethyl)-1-methyl-1H-1,3-benzodiazole hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bromine and chlorine atoms enhance its binding affinity to these targets, while the methyl group influences its lipophilicity and membrane permeability. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
2-(chloromethyl)-1-methyl-1H-1,3-benzodiazole hydrochloride: Lacks the bromine atom, resulting in different reactivity and binding properties.
6-bromo-1-methyl-1H-1,3-benzodiazole hydrochloride: Lacks the chloromethyl group, affecting its chemical behavior and applications.
6-bromo-2-(methylthio)-1-methyl-1H-1,3-benzodiazole hydrochloride: Contains a methylthio group instead of a chloromethyl group, leading to different chemical and biological properties.
Uniqueness
6-bromo-2-(chloromethyl)-1-methyl-1H-1,3-benzodiazole hydrochloride is unique due to the presence of both bromine and chloromethyl groups, which confer distinct reactivity and binding characteristics. This combination of functional groups makes it a versatile compound in various chemical and biological applications.
Properties
IUPAC Name |
6-bromo-2-(chloromethyl)-1-methylbenzimidazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClN2.ClH/c1-13-8-4-6(10)2-3-7(8)12-9(13)5-11;/h2-4H,5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPZWXYTBDOECV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)Br)N=C1CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrCl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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